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molecular formula C16H12IN3OS B8598103 2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile

2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile

Cat. No. B8598103
M. Wt: 421.3 g/mol
InChI Key: JWDAMUOXOBSWKE-UHFFFAOYSA-N
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Patent
US07199119B2

Procedure details

To NMP (41.3 mL) and 4-methoxybenzylamine (3.66 mL, 28.1 mmol) was added K2CO3 (7.76 g, 56.2 mmol) and 4-chloro-2-iodo-thieno[3,2-c]pyridine-7-carbonitrile 26 (7.52 g, 23.4 mmol). The reaction was heated to 80° C. After 1.5 h, NMP was distilled away under reduced pressure. The resulting solids were suspended in H2O (500 mL) and filtered. The product was recrystallized from 350 mL of toluene to obtain 7.75 g of 27. 1H NMR (400 MHz, d6-DMSO) δ 8.58 (t, J=6 Hz, 1H), 8.35 (s, 1H), 8.17 (s, 1H), 7.28 (d, J=9 Hz, 2H), 6.89 (d, J=9 Hz, 2H), 4.68 (d, J=6 Hz, 2H), 3.37 (s, 3H).
Quantity
3.66 mL
Type
reactant
Reaction Step One
Name
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
7.52 g
Type
reactant
Reaction Step One
Name
Quantity
41.3 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.C([O-])([O-])=O.[K+].[K+].Cl[C:18]1[C:23]2[CH:24]=[C:25]([I:27])[S:26][C:22]=2[C:21]([C:28]#[N:29])=[CH:20][N:19]=1>CN1C(=O)CCC1>[I:27][C:25]1[S:26][C:22]2[C:21]([C:28]#[N:29])=[CH:20][N:19]=[C:18]([NH:8][CH2:7][C:6]3[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=3)[C:23]=2[CH:24]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.66 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
7.76 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
7.52 g
Type
reactant
Smiles
ClC1=NC=C(C2=C1C=C(S2)I)C#N
Name
Quantity
41.3 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
NMP was distilled away under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from 350 mL of toluene

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
IC1=CC=2C(=NC=C(C2S1)C#N)NCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.75 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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